Atopaxar, also known as E5555, is a novel oral thrombin receptor antagonist that has been developed for the treatment of thrombotic diseases. It specifically targets the protease-activated receptor-1 (PAR-1), which plays a crucial role in platelet activation and aggregation. By inhibiting this receptor, Atopaxar aims to prevent thrombus formation without significantly increasing the risk of bleeding, a common concern with antiplatelet therapies.
Atopaxar was initially developed by Schering-Plough and has undergone various clinical trials to evaluate its efficacy and safety in patients with acute coronary syndrome and coronary artery disease. The compound has been the subject of multiple studies that assess its pharmacodynamics and pharmacokinetics, as well as its comparative efficacy against other antiplatelet agents like Vorapaxar .
The synthesis typically begins with readily available starting materials, such as substituted pyridines or imines, which undergo various transformations including alkylation and coupling reactions. Microwave-assisted techniques have also been employed to enhance reaction rates and yields . The final product is purified through chromatographic methods to ensure high purity suitable for biological testing.
Atopaxar's molecular structure features a pyridine ring that is essential for its activity as a PAR-1 antagonist. The specific arrangement of functional groups on this ring contributes to its binding affinity and selectivity for the target receptor .
The molecular formula for Atopaxar is CHClNOS, with a molecular weight of approximately 373.89 g/mol. Its structural characteristics include key functional groups that facilitate interaction with the PAR-1 receptor, enhancing its pharmacological profile .
Atopaxar undergoes several chemical reactions during its synthesis, including nucleophilic substitutions and coupling reactions. The compound's reactivity allows it to form stable interactions with the PAR-1 receptor, which is critical for its function as an antagonist.
The reactions involved in Atopaxar synthesis are optimized for yield and purity. For instance, selective bromination followed by Suzuki coupling reactions are commonly employed to introduce necessary substituents on the aromatic rings . These steps are crucial for achieving the desired biological activity.
Atopaxar exerts its effects by binding to the thrombin receptor (PAR-1), inhibiting thrombin-induced platelet activation. This blockade prevents the downstream signaling cascades that lead to platelet aggregation and thrombus formation.
Clinical studies indicate that Atopaxar effectively reduces major adverse cardiovascular events compared to placebo while maintaining a lower incidence of bleeding complications compared to other PAR-1 antagonists like Vorapaxar . This unique profile makes it a promising candidate for managing thrombotic disorders.
Atopaxar is typically presented as a white to off-white solid or powder. Its solubility characteristics are crucial for formulation into oral dosage forms, impacting bioavailability and therapeutic efficacy.
The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to potential reactivity with certain solvents or reagents. Its melting point, boiling point, and pH stability have been documented in various studies, providing essential data for formulation development .
Atopaxar is primarily researched for its potential use in treating atherothrombotic diseases, particularly in patients at risk of acute coronary syndrome or those with established coronary artery disease. Its ability to inhibit platelet aggregation without significantly increasing bleeding risk positions it as a valuable option in antithrombotic therapy .
Protease-activated receptor-1 (PAR-1), a G protein-coupled receptor (GPCR), serves as the primary high-affinity thrombin receptor on human platelets. PAR-1 activation occurs through a unique proteolytic mechanism: thrombin cleaves the receptor's extracellular N-terminal domain at the Arg41-Ser42 bond, unmasking a new N-terminal sequence (SFLLRN) that functions as a tethered ligand. This ligand binds intramolecularly to the receptor's second extracellular loop, inducing transmembrane signaling and subsequent platelet activation [1] [5]. This activation triggers powerful intracellular signaling cascades, including Gq-mediated phospholipase Cβ activation, resulting in inositol trisphosphate (IP3) and diacylglycerol (DAG) production. These second messengers drive calcium mobilization and protein kinase C activation, ultimately leading to platelet shape change, granule secretion (ADP, serotonin), and activation of the fibrinogen receptor glycoprotein IIb/IIIa (GPIIb/IIIa), which mediates platelet aggregation [1] [9]. Crucially, PAR-1 is activated by very low concentrations of thrombin (sub-nanomolar), making it the primary mediator of thrombin-induced platelet activation during the initial phases of thrombus formation. PAR-4, the second thrombin receptor on human platelets, requires significantly higher thrombin concentrations for activation and contributes to sustained signaling [1] [6]. Beyond platelets, PAR-1 is widely expressed on endothelial cells, vascular smooth muscle cells, fibroblasts, and neurons, implicating it in diverse physiological and pathophysiological processes, including vascular development, inflammation, and cancer progression [5].
The central role of thrombin and PAR-1 in arterial thrombosis, coupled with its perceived lesser role in physiological hemostasis, provided a compelling rationale for developing PAR-1 antagonists as a novel class of antiplatelet agents. Conventional antiplatelet therapies—aspirin (cyclooxygenase-1 inhibitor) and P2Y₁₂ receptor antagonists (clopidogrel, prasugrel, ticagrelor)—target the thromboxane A₂ and ADP pathways, respectively. However, significant residual thrombotic risk persists despite dual therapy, attributed partly to thrombin's potent platelet-activating capacity via PAR-1, which remains unaffected by existing agents [6] [9]. Preclinical studies suggested that PAR-1 inhibition might offer potent antithrombotic effects without significantly impairing hemostasis, a critical limitation of existing therapies often leading to bleeding complications. This potential dissociation between efficacy and bleeding risk stemmed from observations that PAR-1 knockout mice exhibited impaired thrombus formation but normal hemostasis and embryonic development (though approximately 50% died due to defective vascular development) [5] [9]. Furthermore, PAR-1 antagonists target a receptor specific to thrombin's platelet-activating function, leaving thrombin's crucial enzymatic role in fibrin generation intact, theoretically preserving some hemostatic capacity [6]. This mechanism offered the promise of reducing atherothrombotic events (myocardial infarction, stroke) in high-risk patients, particularly as an adjunct to standard antiplatelet regimens, without the proportional increase in bleeding associated with more potent P2Y₁₂ inhibitors like prasugrel or ticagrelor [3] [9].
Atopaxar (E-5555) emerged as a potent, orally active, reversible PAR-1 antagonist developed by Eisai Inc. in the early 2000s. Its development occurred alongside vorapaxar (SCH 530348), an irreversible PAR-1 antagonist developed by Schering-Plough (later Merck), marking a significant period of pharmaceutical interest in targeting this receptor for cardiovascular protection [4] [6] [9]. Chemically, atopaxar is characterized as a low molecular weight (608 g/mol) compound featuring a 1,3-diaminobenzene core structure [4]. Preclinical studies demonstrated its potent antiplatelet activity, inhibiting thrombin receptor-activating peptide (TRAP)-induced and thrombin-induced platelet aggregation in vitro with IC₅₀ values of 19 nM and 64 nM, respectively [4]. In vivo, atopaxar exhibited significant antithrombotic effects; for instance, in a guinea pig model of photochemically induced femoral artery thrombosis, oral administration of 30 mg/kg and 100 mg/kg significantly prolonged the time to vessel occlusion without prolonging bleeding time at doses up to 1000 mg/kg, supporting its potential for separating antithrombotic efficacy from bleeding risk [4]. These promising preclinical data propelled atopaxar into clinical development.
Feature | Atopaxar (E-5555) | Vorapaxar (SCH 530348) |
---|---|---|
Developer | Eisai | Schering-Plough/Merck |
Molecular Weight | 608 g/mol | ~492 g/mol (free base) |
Reversibility | Reversible | Irreversible |
Primary Mechanism | Competitive PAR-1 antagonism | Orthosteric PAR-1 inhibition |
Binding Site | Tethered ligand binding site | Tethered ligand binding site |
Clinical Phase | Phase II (Discontinued) | Phase III (Approved in some regions) |
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
The clinical development of atopaxar was primarily evaluated in the LANCELOT program, consisting of phase II trials designed to assess safety, tolerability, and preliminary efficacy:
Despite showing potent platelet inhibition and signals of potential ischemic benefit (especially in reducing silent ischemia in ACS), the consistent observations of dose-dependent liver enzyme elevations (ALT ≥3x ULN in up to 5.5% at 200mg) and QTc interval prolongation in the LANCELOT program led Eisai to discontinue the development of atopaxar in 2012 [4] [7] [9]. This decision contrasted with the continued development of vorapaxar, which ultimately gained regulatory approval in some regions, albeit with significant safety restrictions (boxed warning for bleeding). The atopaxar development program highlighted the challenges of targeting PAR-1, particularly regarding off-target effects impacting liver function and cardiac electrophysiology, ultimately preventing its progression to phase III efficacy trials.
Parameter | Findings | Trial(s) |
---|---|---|
TRAP-induced Platelet Aggregation Inhibition | >90% inhibition with 100/200 mg maintenance doses; Rapid onset (74% at 1-3h post 400mg load) | J-LANCELOT, LANCELOT-ACS, LANCELOT-CAD |
Effect on Holter-detected Ischemia | 33% relative reduction at 48h post-loading dose (18.7% vs 28.1% placebo) | LANCELOT-ACS |
CURE-defined Bleeding (Any) | Stable CAD: 3.9% (Atopaxar) vs 0.6% (Placebo), p=0.03; ACS: 3.1% vs 2.2%, NS. Primarily minor bleeding. | LANCELOT-CAD, LANCELOT-ACS |
TIMI-defined Major Bleeding | No significant difference vs placebo | LANCELOT-CAD, LANCELOT-ACS |
Liver Enzyme Elevation (ALT ≥3x ULN) | Dose-dependent increase: 0% (Pl), 1.1% (50mg), 2.9% (100mg), 5.5% (200mg) in LANCELOT-CAD (p<0.0001) | J-LANCELOT, LANCELOT-CAD, LANCELOT-ACS |
QTc Prolongation (>30 msec) | Dose-dependent trend: 4.6% (50mg), 8.3% (100mg), 10.2% (200mg) vs placebo (NS in LANCELOT-CAD) | J-LANCELOT, LANCELOT-CAD, LANCELOT-ACS |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7